3-[(Aminocarbonyl)amino]-5-[4-(4-morpholinylmethyl)phenyl]-2-thiophenecarboxamide
Overview
Description
- The compound downregulates the expression of proinflammatory cytokines (such as IL-6) and chemokines (like MCP-1). Notably, it exhibits anti-inflammatory effects against meningitis induced by Streptococcus suis .
CAY10657: is an inhibitor of the .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for CAY10657 are not readily available in the literature.
- it’s worth noting that CAY10657 is likely an inhibitor of IKK2 kinase .
Chemical Reactions Analysis
- The exact types of reactions CAY10657 undergoes (oxidation, reduction, substitution, etc.) remain undisclosed.
- Common reagents and conditions associated with its synthesis are not documented.
- Major products formed from reactions involving CAY10657 are not explicitly reported.
Scientific Research Applications
- CAY10657 finds applications in various scientific fields:
Chemistry: Its potential as an NF-κB inhibitor makes it relevant for studying cellular signaling pathways.
Biology: Researchers may explore its impact on immune responses and inflammation.
Medicine: Investigating its anti-inflammatory properties could be valuable for treating inflammatory diseases.
Mechanism of Action
- The precise mechanism by which CAY10657 exerts its effects remains elusive.
- It likely interferes with NF-κB signaling, impacting downstream gene expression and immune responses.
Comparison with Similar Compounds
- Unfortunately, specific similar compounds are not explicitly listed in the available information.
Properties
IUPAC Name |
3-(carbamoylamino)-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c18-16(22)15-13(20-17(19)23)9-14(25-15)12-3-1-11(2-4-12)10-21-5-7-24-8-6-21/h1-4,9H,5-8,10H2,(H2,18,22)(H3,19,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWJKFWTFZWXHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C3=CC(=C(S3)C(=O)N)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433477 | |
Record name | 3-[(Aminocarbonyl)amino]-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
494772-86-0 | |
Record name | 3-[(Aminocarbonyl)amino]-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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